Sodium 3-aminopropane-1-sulfonate
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Overview
Description
Sodium 3-aminopropane-1-sulfonate, also known as homotaurine, is an organic compound with the molecular formula C3H8NNaO3S. It is a white crystalline solid that is soluble in water and alcohols. This compound is known for its stability and is used in various biochemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium 3-aminopropane-1-sulfonate can be synthesized by reacting 3-aminopropane-1-sulfonic acid with sodium hydroxide under alkaline conditions. The reaction typically involves dissolving 3-aminopropane-1-sulfonic acid in water, followed by the gradual addition of sodium hydroxide until the pH reaches a basic level. The solution is then evaporated to obtain the sodium salt in solid form .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure high yield and purity. The final product is then dried and packaged for distribution .
Chemical Reactions Analysis
Types of Reactions
Sodium 3-aminopropane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Sodium 3-aminopropane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a buffer in biochemical experiments to maintain pH stability.
Biology: It is used in cell culture media to support cell growth and viability.
Medicine: It has been studied for its potential neuroprotective effects and is used in research related to neurodegenerative diseases.
Industry: It is used in the formulation of detergents and cleaning agents due to its surfactant properties
Mechanism of Action
Sodium 3-aminopropane-1-sulfonate exerts its effects primarily through its interaction with GABA receptors. It acts as a GABA receptor agonist, mimicking the action of gamma-aminobutyric acid (GABA) and modulating neurotransmission. This interaction helps in stabilizing neuronal activity and has potential therapeutic implications for neurodegenerative diseases .
Comparison with Similar Compounds
Similar Compounds
3-aminopropane-1-sulfonic acid: The parent compound without the sodium ion.
Sodium dodecyl sulfate: Another sulfonate compound used as a surfactant.
Tramiprosate: A related compound studied for its effects on Alzheimer’s disease
Uniqueness
Sodium 3-aminopropane-1-sulfonate is unique due to its dual role as a biochemical buffer and a neuroprotective agent. Its ability to interact with GABA receptors sets it apart from other similar compounds, making it valuable in both research and industrial applications .
Properties
CAS No. |
81028-90-2 |
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Molecular Formula |
C3H12NNaO5S |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
sodium;3-aminopropane-1-sulfonate;dihydrate |
InChI |
InChI=1S/C3H9NO3S.Na.2H2O/c4-2-1-3-8(5,6)7;;;/h1-4H2,(H,5,6,7);;2*1H2/q;+1;;/p-1 |
InChI Key |
DGMRLMMIFJTAHR-UHFFFAOYSA-M |
SMILES |
C(CN)CS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C(CN)CS(=O)(=O)[O-].O.O.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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